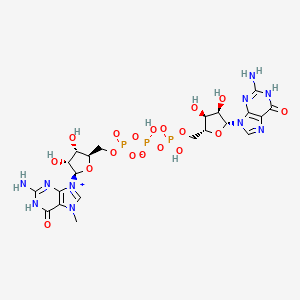
Pyrazinecarboxylic acid, 6-[(2,3-dihydroxypropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a nitro group, a carboxylate ester, and an amino group linked to a dihydroxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrazine derivative to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and dihydroxypropyl moieties can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 6-bromo-3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is unique due to the presence of the dihydroxypropyl moiety and the nitro group, which confer distinct chemical and biological properties compared to other similar pyrazine derivatives .
Eigenschaften
CAS-Nummer |
87885-53-8 |
|---|---|
Molekularformel |
C9H12N4O6 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
methyl 6-(2,3-dihydroxypropylamino)-3-nitropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O6/c1-19-9(16)7-8(13(17)18)11-3-6(12-7)10-2-5(15)4-14/h3,5,14-15H,2,4H2,1H3,(H,10,12) |
InChI-Schlüssel |
LQIAEAOIFUAQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CN=C1[N+](=O)[O-])NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)

![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)




